molecular formula C21H26N2O3S B2867018 N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide CAS No. 899955-84-1

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide

Numéro de catalogue B2867018
Numéro CAS: 899955-84-1
Poids moléculaire: 386.51
Clé InChI: CSUFRPBTDRASJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide” is a compound that has been mentioned in the context of drug discovery . It is a derivative of piperidine, a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

This compound is structurally related to donepezil , a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease . The benzylpiperidine moiety is crucial for the activity, and modifications to this structure have been explored to enhance efficacy and reduce side effects. Research into similar compounds aims to develop multifunctional agents that can address various pathological aspects of Alzheimer’s disease .

Neurodegenerative Disorder Management

The piperidine derivatives, including the benzylpiperidine class, are significant for their role in neurodegenerative disorder management. They serve as building blocks for drugs that can cross the blood-brain barrier and potentially offer therapeutic benefits for conditions like Parkinson’s disease and dementia .

Antioxidant Properties

Compounds with a benzylpiperidine structure have been investigated for their antioxidant properties. These properties are essential in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Synthetic Medicinal Chemistry

The benzylpiperidine scaffold is a valuable synthetic block in medicinal chemistry. It is used to synthesize a wide range of biologically active molecules, particularly those targeting central nervous system disorders .

Molecular Hybrid Development

Researchers have been developing molecular hybrids using the benzylpiperidine framework. These hybrids aim to create multifunctional molecules that can target multiple pathways in diseases like Alzheimer’s, offering a more comprehensive therapeutic approach .

Acetylcholinesterase Inhibition

As an analog of donepezil, this compound’s research applications include studying its efficacy as an acetylcholinesterase inhibitor. This enzyme inhibition is crucial for increasing acetylcholine levels in the brain, which is beneficial for Alzheimer’s patients .

Drug Design and Discovery

The benzylpiperidine moiety is a key feature in the design of new drugs. Its incorporation into new compounds is part of the drug discovery process, aiming to find novel treatments for various ailments .

Pharmacokinetic Studies

The compound’s structural similarity to donepezil suggests potential applications in pharmacokinetic studies. These studies could explore absorption, distribution, metabolism, and excretion characteristics to optimize drug design .

Mécanisme D'action

Target of Action

The primary target of this compound is Beta-secretase 1 (BACE1) . BACE1 is a protease enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), a process that is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

The compound interacts with its target, BACE1, by inhibiting its activity . This inhibition prevents the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease . The compound may also interact with the peripheral anionic site of acetylcholinesterase (AChE), inhibiting AChE-mediated beta-amyloid fibrillogenesis .

Biochemical Pathways

The compound affects the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in Alzheimer’s disease . By inhibiting BACE1, the compound prevents the cleavage of APP into beta-amyloid peptides, thereby reducing plaque formation .

Pharmacokinetics

Like many other piperidine derivatives, it is likely to have good bioavailability and distribution characteristics .

Result of Action

The compound’s action results in a reduction in beta-amyloid plaque formation, which can alleviate the symptoms of Alzheimer’s disease . It also exerts a neuroprotective action on SH-SY5Y cells towards beta-amyloid and H2O2-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its target . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also affect the compound’s action .

Propriétés

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(20-9-5-2-6-10-20)22-13-16-27(25,26)23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUFRPBTDRASJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.